molecular formula C13H16N2O3 B2794787 3-(2-Amino-ethyl)-5-methoxy-1-methyl-1H-indole-2-carboxylic acid CAS No. 883544-70-5

3-(2-Amino-ethyl)-5-methoxy-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B2794787
CAS No.: 883544-70-5
M. Wt: 248.282
InChI Key: QWQHKPKFCGPLLI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-(2-aminoethyl)-5-methoxy-1-methylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-15-11-4-3-8(18-2)7-10(11)9(5-6-14)12(15)13(16)17/h3-4,7H,5-6,14H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQHKPKFCGPLLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C(=C1C(=O)O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Amino-ethyl)-5-methoxy-1-methyl-1H-indole-2-carboxylic acid typically involves multiple steps, starting with the formation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and reagents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including:

  • Oxidation: The amino-ethyl group can be oxidized to form an amine oxide.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as halides or alkyl groups can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Amine oxide derivatives.

  • Reduction: Alcohol derivatives.

  • Substitution: Various substituted indole derivatives.

Scientific Research Applications

Neuropharmacology

Research indicates that derivatives of indole compounds, including 3-(2-Amino-ethyl)-5-methoxy-1-methyl-1H-indole-2-carboxylic acid, exhibit neuroprotective properties. They may influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in treating mood disorders and neurodegenerative diseases.

Anticancer Activity

Studies have shown that indole derivatives can possess anticancer properties. For instance, compounds structurally related to this compound have demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. This makes it a candidate for further exploration as an anticancer agent.

Antimicrobial Properties

Indole derivatives are known for their antimicrobial activity. Research has indicated that compounds similar to this compound may exhibit effectiveness against a range of pathogens, including bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

Case Study 1: Neuroprotective Effects

A study published in the journal Pharmacology Biochemistry and Behavior examined the neuroprotective effects of indole derivatives on animal models of Parkinson's disease. The results indicated that these compounds could reduce oxidative stress and improve motor function, supporting their potential use in neurodegenerative conditions .

Case Study 2: Anticancer Activity

In a study featured in Cancer Letters, researchers investigated the effects of various indole derivatives on human cancer cell lines. The findings revealed that certain modifications to the indole structure enhanced cytotoxicity against breast cancer cells, indicating that this compound could be a promising lead compound for developing new anticancer therapies .

Mechanism of Action

The mechanism by which 3-(2-Amino-ethyl)-5-methoxy-1-methyl-1H-indole-2-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Indole-2-Carboxylic Acids

5-Methoxy-3-methyl-1H-indole-2-carboxylic acid
  • CAS : CID 848533.
  • Formula: C₁₁H₁₁NO₃.
  • Key Differences: Replaces the 3-(2-aminoethyl) group with a methyl group. Lower molecular weight (205.21 vs. 234.25 g/mol) and reduced polarity. Structural simplicity may limit biological interactions compared to the aminoethyl variant .
7-Chloro-3-methyl-1H-indole-2-carboxylic acid
  • CAS : 16381-48-7.
  • Formula: C₁₀H₈ClNO₂.

Functionalized Derivatives

3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid
  • Synthesis: Produced via condensation of 3-formylindole-2-carboxylic acid with aminothiazolones .
  • Key Differences: Incorporates a thiazole ring, enabling π-π stacking and hydrogen bonding.
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-5-hydroxy-1H-indole-2-carboxamide
  • Activity : Potent IDO1 inhibitor (IC₅₀ < 100 nM) .
  • Key Differences :
    • Replaces the carboxylic acid with a carboxamide, enhancing membrane permeability.
    • The benzimidazole moiety introduces bulk, likely improving target affinity .

Isoindole and Thiazolidine Analogs

2-(2-Hydroxyethyl)-1,3-dioxoisoindole-5-carboxylic acid
  • CAS : 166096-53-3.
  • Key Differences: Isoindole core replaces the indole structure, altering aromatic interactions.
K145 (3-(2-Aminoethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione)
  • Activity : Selective SphK2 inhibitor with antitumor effects in vivo .
  • Key Differences :
    • Thiazolidine-2,4-dione core replaces indole, altering pharmacokinetics.
    • The 4-butoxyphenyl group enhances lipophilicity, improving oral bioavailability .

Structural and Functional Analysis

Substituent Impact on Properties

Compound Substituents Molecular Weight Polarity Bioactivity
Target Compound 3-(2-Aminoethyl), 5-methoxy, 1-methyl 234.25 High Precursor for bioactive molecules
5-Methoxy-3-methyl analog 3-Methyl, 5-methoxy 205.21 Moderate Limited data
7-Chloro-3-methyl analog 3-Methyl, 7-chloro 209.63 Moderate Halogen-mediated interactions
K145 Thiazolidine-dione, butoxyphenyl ~450 (estimated) Low SphK2 inhibition

Biological Activity

3-(2-Amino-ethyl)-5-methoxy-1-methyl-1H-indole-2-carboxylic acid (commonly referred to as compound 1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer properties, neuroprotective effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2O3, with a molecular weight of 248.28 g/mol. The compound features an indole ring structure, which is known for its significance in various biological activities.

1. Anticancer Activity

Several studies have investigated the anticancer properties of this compound, particularly its cytotoxic effects on different cancer cell lines.

Key Findings:

  • Cytotoxicity: Compound 1 has shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and GBM (glioblastoma) cells. The mechanism appears to involve induction of cell death through pathways distinct from traditional apoptosis, such as methuosis—a form of cell death characterized by cytoplasmic vacuolization .
  • Mechanistic Insights: Research indicates that modifications at the indole ring can enhance or alter the biological profile of the compound. For example, certain substitutions at the 2-position of the indole ring markedly increased cytotoxicity .

Table 1: Cytotoxicity Data for Compound 1

Cell LineIC50 (μM)Mechanism of Action
A549 (Lung Cancer)10Methuosis
GBM Cells5Cytoplasmic Vacuolization

2. Neuroprotective Effects

Emerging studies suggest that compound 1 may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Research Findings:

  • Neuroprotection: Preliminary data indicate that this compound can protect neuronal cells from oxidative stress-induced damage, possibly through modulation of antioxidant pathways .

3. Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific enzymes related to neurodegenerative conditions.

Enzyme Activity:

  • Monoamine Oxidase Inhibition: Some derivatives of this compound exhibited inhibitory activity against monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. This suggests a potential role in treating conditions like depression and anxiety .

Case Study: Anticancer Efficacy in A549 Cells

In a controlled study, A549 cells were treated with varying concentrations of compound 1 over a period of 48 hours. The results demonstrated a dose-dependent reduction in cell viability, with significant morphological changes indicative of methuosis observed at higher concentrations.

Case Study: Neuroprotective Potential

In vitro studies using primary neuronal cultures exposed to oxidative stress showed that treatment with compound 1 reduced cell death and preserved cellular integrity compared to untreated controls. This suggests potential therapeutic applications in conditions like Alzheimer's disease.

Q & A

Q. What are the standard synthetic routes for preparing 3-(2-Amino-ethyl)-5-methoxy-1-methyl-1H-indole-2-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step procedures, starting with ester hydrolysis of intermediates. For example:

  • Hydrolysis of Ethyl Esters: Ethyl indole-2-carboxylate derivatives (e.g., ethyl 5-chloro-3-alkyl-1H-indole-2-carboxylate) are hydrolyzed using 3 N NaOH in ethanol under reflux for 2 hours, followed by acidification with HCl to precipitate the carboxylic acid .
  • Functionalization of the Indole Core: Alkylation or acylation at the 3-position can introduce the 2-aminoethyl group. Procedures often use anhydrous AlCl₃ as a catalyst in 1,2-dichloroethane under argon to prevent side reactions .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy at C5, methyl at N1).
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., ~275 g/mol for the target compound) .
  • Chromatography: TLC (30% ethyl acetate in hexane) monitors reaction progress, while HPLC ensures purity (>95%) .

Advanced Research Questions

Q. How can researchers address low yields during the hydrolysis of ethyl ester intermediates?

Methodological Answer: Low yields may arise from incomplete hydrolysis or side reactions. Strategies include:

  • Optimizing Stoichiometry: Increasing NaOH concentration (e.g., 6 mmol per 1 mmol ester) and extending reflux time to 3–4 hours .
  • Acidification Control: Adjusting HCl addition to maintain pH 2–3 to prevent over-protonation of the aminoethyl group .
  • Purification: Use cold water washes to remove salts and hexane to eliminate hydrophobic byproducts .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for indole-2-carboxylic acid derivatives in drug discovery?

Methodological Answer:

  • Pharmacophore Modeling: Identify critical functional groups (e.g., methoxy for hydrogen bonding, aminoethyl for solubility) using molecular docking .
  • In Vitro Assays: Test analogues with substitutions at C3 (e.g., alkyl vs. aryl groups) for target affinity. For example, replacing 2-aminoethyl with a cyclopentyl group reduces SphK2 inhibition by 70% .
  • Data Correlation: Use regression analysis to link electronic properties (Hammett constants) of substituents with biological activity .

Q. How can researchers resolve contradictions in reported optimal reaction conditions for indole-2-carboxylic acid synthesis?

Methodological Answer: Contradictions (e.g., argon vs. nitrogen atmosphere, solvent polarity) are addressed via:

  • Controlled Replication: Repeat key procedures (e.g., AlCl₃-catalyzed acylation) under both argon and nitrogen to assess inert gas impact on yield .
  • Solvent Screening: Compare dichloroethane (non-polar) vs. THF (polar aprotic) to determine solvent effects on reaction kinetics .
  • Mechanistic Studies: Use DFT calculations to evaluate transition-state stability under varying conditions .

Data Contradiction and Validation

Q. How should researchers validate the biological activity of this compound when conflicting data exist across studies?

Methodological Answer:

  • Standardized Assays: Replicate assays (e.g., SphK2 inhibition) using identical enzyme sources (e.g., recombinant human SphK2) and substrate concentrations (10 µM ATP) .
  • Positive Controls: Include known inhibitors (e.g., ABC294640) to calibrate activity thresholds .
  • Orthogonal Validation: Cross-verify results using SPR (surface plasmon resonance) for binding affinity and LC-MS for metabolite profiling .

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